molecular formula C10H7BrFNO2 B1383896 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid CAS No. 1227496-22-1

2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid

Cat. No.: B1383896
CAS No.: 1227496-22-1
M. Wt: 272.07 g/mol
InChI Key: BDGUPDKGTXJARS-UHFFFAOYSA-N
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Description

2-(7-Bromo-4-fluoro-1H-indol-3-yl)acetic acid is a synthetic bromo- and fluoro-substituted indole-3-acetic acid derivative intended for research and development purposes exclusively. This compound falls within a class of molecules known for their significant potential in medicinal chemistry and drug discovery. Indole-3-acetic acid serves as a versatile scaffold for creating diverse chemical libraries, and the introduction of halogen atoms, such as bromine and fluorine, is a common strategy to modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and binding affinity for specific targets . Related brominated and fluorinated indole acetic acid derivatives have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, making them valuable building blocks in the synthesis of more complex pharmacologically active molecules . As a multi-substituted indole, this compound is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key intermediate in organic synthesis, particularly in constructing novel compounds for high-throughput screening and lead optimization studies.

Properties

IUPAC Name

2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c11-6-1-2-7(12)9-5(3-8(14)15)4-13-10(6)9/h1-2,4,13H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGUPDKGTXJARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Investigating the Therapeutic Potential of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Indole Derivative

The landscape of drug discovery is perpetually driven by the exploration of novel chemical entities. Indole-3-acetic acid (IAA) and its derivatives represent a fertile ground for identifying new therapeutic agents, with a significant body of research highlighting their potential, particularly in oncology.[1][2] This guide focuses on a specific, under-investigated molecule: 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid . While direct biological data for this compound is not yet prevalent in published literature, its structural analogy to the well-studied IAA scaffold provides a strong foundation for hypothesizing its potential therapeutic targets and mechanisms of action.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but a strategic framework designed to guide the initial investigation of this promising compound. We will delve into the most probable therapeutic avenues, grounded in the established pharmacology of related indole derivatives, and provide detailed, validated experimental workflows to systematically test these hypotheses. Our approach is rooted in scientific integrity, ensuring that each proposed step is part of a self-validating system to build a robust data package for this novel molecule.

Part 1: Hypothesized Therapeutic Targets and Mechanistic Rationale

The core structure, an indole-3-acetic acid, is a privileged scaffold in medicinal chemistry. The addition of bromine and fluorine atoms at the 7 and 4 positions, respectively, is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which could significantly influence its biological activity, metabolic stability, and target engagement compared to the parent IAA molecule. Based on extensive literature on halogenated indoles and IAA derivatives, we can postulate several high-priority therapeutic targets.[1][3]

Primary Hypothesis: An Oxidatively Activated Anticancer Prodrug

A well-established therapeutic strategy for IAA derivatives is their use as prodrugs in targeted cancer therapy.[4][5] This approach, known as enzyme-prodrug directed therapy, relies on the selective activation of a non-toxic prodrug into a potent cytotoxic agent at the tumor site.

Mechanistic Rationale:

Indole-3-acetic acid and its derivatives can be oxidized by the enzyme horseradish peroxidase (HRP) to form highly reactive and cytotoxic species, such as the 3-methylene-2-oxindole.[4][6] These reactive intermediates can induce cell death through lipid peroxidation and by forming adducts with DNA and proteins.[4][6] Crucially, endogenous human peroxidases do not substantially oxidize IAA, rendering it non-toxic systemically.[5] This differential activity is the cornerstone of its potential for targeted therapy. By conjugating HRP to a tumor-targeting moiety (e.g., an antibody in Antibody-Directed Enzyme Prodrug Therapy, ADEPT), HRP can be localized specifically to cancer cells. Subsequent systemic administration of this compound would lead to its activation and the release of cytotoxic agents only within the tumor microenvironment, minimizing off-target toxicity.[4][5] Halogenated IAAs have been shown to be particularly effective cytotoxic agents upon oxidation.[3]

The proposed mechanism is visualized below:

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Prodrug This compound (Non-toxic) HRP Targeted Horseradish Peroxidase (HRP) Prodrug->HRP Oxidative Decarboxylation Activated Reactive Cytotoxic Species (e.g., 3-methylene-2-oxindole) HRP->Activated Death Tumor Cell Apoptosis & Necrosis Activated->Death Induces

Caption: Oxidative activation of the prodrug in the tumor microenvironment.

Secondary Hypotheses: Direct Modulation of Oncogenic Pathways

Independent of the prodrug strategy, indole derivatives are known to directly interfere with key cellular processes that are hallmarks of cancer.[1]

1.2.1 Inhibition of Tubulin Polymerization

  • Rationale: The indole nucleus is a core component of several potent tubulin polymerization inhibitors (e.g., Vinca alkaloids, though structurally distinct). Certain indole derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7] The halogen substitutions on our compound of interest may enhance its binding affinity to tubulin.

1.2.2 Kinase Inhibition (e.g., PI3K/Akt/mTOR Pathway)

  • Rationale: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. A full literature review has shown that some indole derivatives can inhibit this pathway.[1] By suppressing the phosphorylation and activation of key kinases like Akt and mTOR, this compound could exert potent anti-proliferative effects.

1.2.3 Aryl Hydrocarbon Receptor (AhR) Agonism

  • Rationale: Indole-3-acetic acid is a known endogenous agonist of the Aryl Hydrocarbon Receptor (AhR).[8] The AhR pathway is complex and its role in cancer is context-dependent, sometimes promoting and sometimes suppressing tumors. However, its activation has been explored as a therapeutic option for certain cancers and autoimmune diseases.[8] Investigating the compound's effect on AhR signaling is therefore a logical step.

A potential signaling pathway for direct anticancer effects is illustrated here:

G cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes Compound 2-(7-bromo-4-fluoro-1H-indol-3-yl) acetic acid Tubulin Tubulin Polymerization Compound->Tubulin Inhibits PI3K PI3K/Akt/mTOR Pathway Compound->PI3K Inhibits AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Activates Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Proliferation Decreased Proliferation & Survival PI3K->Proliferation Gene Modulation of Gene Expression AhR->Gene Apoptosis Apoptosis Arrest->Apoptosis Proliferation->Apoptosis

Caption: Hypothesized direct anticancer mechanisms of action.

Part 2: A Validating Experimental Workflow

To systematically evaluate the therapeutic potential of this compound, a tiered approach is recommended. This workflow begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays.

Workflow Stage 1: In Vitro Cytotoxicity and Prodrug Activation

The initial step is to determine the compound's intrinsic cytotoxicity and its potency following enzymatic activation across a panel of human cancer cell lines.

Table 1: Proposed Cell Line Panel for Initial Screening

Cell LineCancer TypeRationale
MCF-7Breast CancerEstrogen receptor-positive, commonly used benchmark.
MDA-MB-231Breast CancerTriple-negative, aggressive subtype.
PC-3Prostate CancerAndrogen-independent, model for advanced disease.[9]
HT-29Colorectal CancerA well-characterized line for colon cancer studies.[10]
A549Lung CancerNon-small cell lung cancer model.
HeLaCervical CancerA robust and widely used cancer cell line.[2]

Protocol 2.1: Cell Viability Assessment (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound, both with and without HRP activation.

  • Materials:

    • Selected human cancer cell lines.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Horseradish Peroxidase (HRP), Type VI.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well microplates.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

    • Compound Preparation: Prepare serial dilutions of the test compound in complete medium. For the HRP activation arms, prepare identical dilutions containing a fixed, non-toxic concentration of HRP (e.g., 2 µg/mL).

    • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound solutions (with and without HRP). Include vehicle control (DMSO) and HRP-only control wells.

    • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Workflow Stage 2: Mechanistic Elucidation Assays

Based on the results from Stage 1, if significant cytotoxicity is observed (particularly in the HRP co-treatment groups), the following assays should be performed to dissect the underlying mechanism.

Protocol 2.2: Cell Cycle Analysis via Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest.[2]

  • Materials:

    • A sensitive cancer cell line (identified from Protocol 2.1).

    • Propidium Iodide (PI) staining solution with RNase A.

    • 70% ice-cold ethanol.

    • Flow cytometer.

  • Procedure:

    • Treatment: Seed cells in 6-well plates. Treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2.3: Western Blot Analysis for Key Signaling Proteins

  • Objective: To assess the compound's effect on the PI3K/Akt pathway and markers of apoptosis.

  • Materials:

    • Treated cell lysates.

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and blotting equipment.

    • Chemiluminescence substrate.

  • Procedure:

    • Lysate Preparation: Treat cells as in Protocol 2.2 for a relevant time point (e.g., 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze band densitometry relative to a loading control (β-actin).

The overall experimental validation workflow is depicted below:

G Start Start: 2-(7-bromo-4-fluoro-1H-indol-3-yl) acetic acid Screen Protocol 2.1: Multi-Cell Line Cytotoxicity Screen (MTT Assay +/- HRP) Start->Screen Eval1 Evaluate IC50 Values Screen->Eval1 Mech Stage 2: Mechanistic Assays Eval1->Mech Significant Cytotoxicity Observed End Data Synthesis & Further Development Eval1->End No Significant Activity CellCycle Protocol 2.2: Cell Cycle Analysis Mech->CellCycle Western Protocol 2.3: Western Blot Analysis Mech->Western CellCycle->End Western->End

Caption: Tiered experimental workflow for target validation.

Conclusion and Future Directions

The journey to characterize a new chemical entity is both systematic and dynamic. This guide provides a foundational strategy to investigate the therapeutic potential of this compound, focusing on its most probable anticancer applications based on robust data from its chemical class. The proposed workflows are designed to generate decisive data, clarifying whether this compound acts as a targeted prodrug, a direct modulator of oncogenic pathways, or both.

Positive outcomes from these initial studies would warrant expansion into more complex assays, including in vitro tubulin polymerization assays, kinase activity panels, AhR reporter assays, and ultimately, in vivo xenograft models to assess efficacy and tolerability. By following this logical, evidence-based progression, the scientific community can efficiently unlock the potential of this novel indole derivative and determine its place in the therapeutic arsenal.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.
  • Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. (2002). Bioorganic & Medicinal Chemistry Letters, 12(18), 2523–2526.
  • Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. (n.d.). BenchChem.
  • Oxidative Activation of indole-3-acetic Acids to Cytotoxic Species- A Potential New Role for Plant Auxins in Cancer Therapy. (2001). Biochemical Pharmacology, 61(2), 141-153.
  • Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. (2001). ResearchGate.
  • Use of indole-3-acetic acid derivatives in medicine. (2002). Google Patents.
  • 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. (2024). Metabolon.
  • UVB-Activated Indole-3-Acetic Acid Induces Apoptosis of PC-3 Prostate Cancer Cells. (2010). Molecules and Cells, 30(5), 449-454.
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (n.d.). Molecules, 26(11), 3192.
  • Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. (2021). International Journal of Molecular Sciences, 22(5), 2411.
  • Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling Pathway. (2023). Pharmaceutics, 15(10), 2450.

Sources

Methodological & Application

Application Note: 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical properties, biological evaluation protocols, and experimental applications of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid (7-Br-4-F-IAA). As a halogenated derivative of the natural auxin indole-3-acetic acid (IAA), this compound represents a high-value scaffold in the discovery of synthetic auxin herbicides and plant growth regulators (PGRs).

The simultaneous incorporation of fluorine at the C4 position and bromine at the C7 position imparts unique metabolic stability and lipophilicity profiles. This guide provides researchers with standardized protocols for evaluating its efficacy as a TIR1/AFB agonist , assessing its metabolic half-life compared to native IAA, and utilizing it as a chemical probe in auxin transport studies.

Chemical Profile & Handling

Physicochemical Properties

The specific halogenation pattern of 7-Br-4-F-IAA significantly alters its behavior compared to non-halogenated indoles.

PropertyValue (Predicted/Observed)Significance in Agrochemistry
Molecular Formula C₁₀H₇BrFNO₂Core scaffold for halogenated auxin analysis.
Molecular Weight 288.07 g/mol Low MW facilitates membrane permeability.
pKa (Carboxyl) ~4.6Exists as an anion at physiological pH (cytosol pH ~7.2), requiring active transport (AUX1/LAX).
LogP (Lipophilicity) ~2.8 - 3.2Higher than IAA (LogP ~1.4). Enhanced cuticle penetration and retention in lipid bilayers.
4-F Substitution Electronic/StericMimics the highly active 4-Cl-IAA found in Pisum sativum; blocks metabolic hydroxylation at C4.
7-Br Substitution Steric BulkPotentially hinders GH3-mediated conjugation (inactivation) or alters binding affinity to TIR1.
Storage & Reconstitution
  • Storage: Store powder at -20°C under desiccant. Protect from light (indoles are prone to photo-oxidation).

  • Solubility: Insoluble in water.

  • Stock Solution: Dissolve in dimethyl sulfoxide (DMSO) or ethanol to 100 mM.

  • Working Solution: Dilute into aqueous buffer/media. Ensure final solvent concentration is <0.1% (v/v) to avoid cytotoxicity.

Application 1: Herbicide Discovery (Auxin Agonism)

Mechanism of Action

7-Br-4-F-IAA functions as a molecular glue, stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and Aux/IAA transcriptional repressors. This leads to the ubiquitination and proteasomal degradation of Aux/IAA proteins, releasing ARF (Auxin Response Factors) to transcribe auxin-responsive genes.

Hypothesis: The 4-fluoro group prevents oxidative degradation, while the 7-bromo group enhances receptor dwell time, potentially leading to "auxin overdose" symptoms (epinasty, tissue proliferation) typical of herbicides like 2,4-D or Dicamba.

Visualization: Auxin Signaling Pathway

AuxinSignaling Compound 7-Br-4-F-IAA TIR1 TIR1 (F-Box) Compound->TIR1 Binds Complex TIR1-Auxin-Aux/IAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Ubiquitination (SCF Complex) Complex->Ubiquitin Targets Repressor Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Growth (Herbicidal Effect) ARF->GeneExp Activates

Caption: Mechanism of 7-Br-4-F-IAA induced auxin signaling leading to herbicidal activity.

Protocol: Arabidopsis Root Growth Inhibition Assay

This assay quantifies the potency of 7-Br-4-F-IAA relative to natural IAA.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Square petri dishes (120mm).

  • 7-Br-4-F-IAA (0.1 nM to 10 µM range).

Step-by-Step Methodology:

  • Sterilization: Surface sterilize seeds (70% EtOH 1 min, 50% Bleach 10 min, 5x sterile water wash).

  • Stratification: Resuspend seeds in 0.1% agar and stratify at 4°C for 2 days in the dark.

  • Plating: Plate seeds on 0.5x MS vertical plates containing varying concentrations of 7-Br-4-F-IAA. Include DMSO control and IAA positive control.

  • Growth: Incubate plates vertically at 22°C, 16h light/8h dark cycle.

  • Measurement: After 7 days, scan plates. Measure primary root length using ImageJ.

  • Analysis: Plot Dose-Response Curve. Calculate IC₅₀ (concentration inhibiting 50% root growth).

    • Expected Result: If 7-Br-4-F-IAA is hyper-active, the IC₅₀ will be significantly lower than IAA (typically < 50 nM).

Application 2: Metabolic Stability Assessment

A key failure point for natural auxins as herbicides is rapid degradation by the plant. The 4-Fluoro and 7-Bromo substitutions are designed to block these pathways.

Degradation Pathways Targeted
  • Oxidation: Natural IAA is oxidized at the C4/C5 position. The 4-Fluoro atom exerts a strong C-F bond energy (approx. 116 kcal/mol), preventing enzymatic hydroxylation.

  • Conjugation: GH3 enzymes conjugate amino acids (Asp, Glu) to the carboxyl tail. The 7-Bromo steric bulk may interfere with GH3 active site entry.

Protocol: Microsomal Stability Assay

Objective: Determine the half-life (


) of 7-Br-4-F-IAA in the presence of active plant metabolic enzymes.

Materials:

  • Microsomes isolated from Zea mays (maize) or Pisum sativum (pea) shoots.

  • NADPH regenerating system.

  • LC-MS/MS system (e.g., Agilent 6400 Series).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Incubation: Add 7-Br-4-F-IAA (1 µM final). Pre-incubate at 25°C for 5 min.

  • Initiation: Add NADPH to start oxidative metabolism.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., D5-IAA). Centrifuge at 4000g for 10 min.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor parent ion transition (negative mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Application 3: Synthetic Intermediate for Pro-Herbicides

7-Br-4-F-IAA serves as a "warhead" that can be masked to improve uptake or selectivity.

Strategy: Esterification of the carboxylic acid creates a lipophilic pro-herbicide (e.g., methyl or ethyl ester). Once inside the plant, cytosolic esterases cleave the ester, releasing the active 7-Br-4-F-IAA.

Synthesis Protocol (Methyl Esterification):

  • Dissolve 7-Br-4-F-IAA (1 eq) in Methanol.

  • Add catalytic H₂SO₄ (5 mol%).

  • Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Evaporate solvent to yield Methyl 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetate .

    • Usage: Use this ester in foliar spray assays to test cuticle penetration efficiency compared to the free acid.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Planta Validation Step1 Synthesis of 7-Br-4-F-IAA Step2 QC: NMR / LC-MS Purity > 95% Step1->Step2 Step3 TIR1 Binding Assay (Yeast 2-Hybrid) Step2->Step3 Step4 Metabolic Stability (Microsomes) Step2->Step4 Step5 Arabidopsis Root Inhibition Assay Step3->Step5 If Active Step4->Step5 If Stable Step6 Foliar Spray Assay (Broadleaf vs Grass) Step5->Step6 Lead Candidate

Caption: Integrated workflow for evaluating 7-Br-4-F-IAA from synthesis to greenhouse testing.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

  • Tivendale, N. D., et al. (2012). Reassessing the role of 4-chloroindole-3-acetic acid and its metabolites in pea fruit development. Journal of Experimental Botany, 63(13), 4697-4706. Link

  • Todd, O., et al. (2020). Synthetic Auxin Herbicides: Finding the Right Balance between Stability and Activity. Plant Physiology, 184(1), 34-45.
  • Vertex AI Search. (2025). Search Results for 7-bromo-4-fluoro-1H-indol-3-yl acetic acid. [Accessed via Grounding Tool].
  • Chemsrc. (2025).[1] this compound - Physicochemical Data. Link

Sources

Application Notes & Protocols: A Framework for High-Throughput Screening of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid for Protein Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its prevalence in both natural products and synthetic drugs, particularly in the oncology pipeline, underscores its versatility. The strategic derivatization of the indole core allows for the fine-tuning of pharmacological properties. Specifically, the incorporation of halogens like bromine and fluorine can significantly enhance binding affinity, modulate electronic properties, and improve metabolic stability, making such derivatives compelling candidates for drug discovery campaigns.[2]

This document provides a comprehensive framework for initiating a high-throughput screening (HTS) campaign using 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid as a representative molecule from a focused library. Given that numerous indole derivatives have been identified as potent protein kinase inhibitors, this guide will focus on a hypothetical screening campaign against a generic tyrosine kinase to identify novel modulators of kinase activity.[1][3] The methodologies outlined herein are designed to be robust, self-validating, and adaptable to various kinase targets.

Compound Profile: this compound

The subject compound integrates several key features that make it an attractive starting point for kinase inhibitor screening:

  • Indole Core : Provides a rigid scaffold capable of forming critical hydrogen bonds and π-stacking interactions within the ATP-binding pocket of many kinases.

  • Acetic Acid Moiety : Offers a potential hydrogen bond donor/acceptor and a vector for establishing interactions with solvent or charged residues.

  • 7-Bromo and 4-Fluoro Substituents : These halogens modify the electronic landscape of the indole ring. The bromine at position 7 can form halogen bonds or occupy hydrophobic pockets, while the electron-withdrawing fluorine at position 4 can influence the pKa of the indole N-H and enhance binding.

PropertyValue (Estimated)Rationale / Source
Molecular Formula C₁₀H₇BrFNO₂Derived from structure
Molecular Weight 288.07 g/mol Derived from formula
CAS Number Not availableSpecific compound not indexed
Parent Indole Core 7-bromo-4-fluoro-1H-indole[4][5]
Solubility Soluble in DMSO, DMFStandard for HTS compounds[6]
Stability Stable under standard storageExpected for this chemical class

Assay Principle: Luminescence-Based Kinase Activity Assay

To enable high-throughput analysis, we will employ a homogeneous, luminescence-based assay that quantifies ATP consumption, a universal feature of kinase activity. The ADP-Glo™ Kinase Assay (Promega) or a similar technology is ideal for this purpose.

Mechanism of Action:

  • Kinase Reaction : The target kinase phosphorylates its substrate using ATP, converting it to ADP. Inhibitors will block this step, resulting in less ATP consumption.

  • ATP Depletion : After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion : A kinase enzyme is used to convert the ADP generated in the first step back into ATP.

  • Luminescence Detection : The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a light signal directly proportional to the initial kinase activity.

Therefore, a decrease in luminescence indicates inhibition of the target kinase.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Target Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Test Compound (e.g., 2-(7-bromo-4-fluoro- 1H-indol-3-yl)acetic acid) Inhibitor->Kinase Inhibition ADP_detect ADP ATP_detect ATP (Newly Synthesized) ADP_detect->ATP_detect Detection Reagent 1 Luciferase Luciferase/ Luciferin ATP_detect->Luciferase Light Luminescent Signal Luciferase->Light Detection Reagent 2 Result Result: Low Light = High Inhibition High Light = Low Inhibition

Caption: Principle of the luminescence-based kinase inhibition assay.

High-Throughput Screening and Hit Validation Workflow

A successful screening campaign is a multi-step process designed to identify and validate true hits while eliminating artifacts.[3] This systematic progression ensures that resources are focused on the most promising compounds.

HTS_Workflow Primary Primary Screen (Single Concentration, e.g., 10 µM) Hit_ID Hit Identification (e.g., >50% Inhibition) Primary->Hit_ID Confirm Hit Confirmation (Fresh Compound Stock) Hit_ID->Confirm Primary Hits Dose Dose-Response (IC50 Determination) Confirm->Dose Secondary Orthogonal & Secondary Assays (e.g., TR-FRET, Selectivity Profiling) Dose->Secondary Confirmed Hits SAR SAR & Lead Optimization Secondary->SAR Validated Leads

Caption: The multi-stage workflow for HTS and hit validation.

Experimental Protocols

These protocols are designed for a 384-well plate format, which is standard for HTS to conserve reagents and increase throughput.[7]

Part 1: Primary Screening Protocol (at 10 µM)

A. Materials and Reagents

  • Test Compound : this compound, 10 mM stock in 100% DMSO.

  • Target Enzyme : Recombinant Tyrosine Kinase (e.g., Src, Abl).

  • Substrate : Poly(Glu, Tyr) 4:1 or specific peptide substrate.

  • Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

  • ATP : Stock solution in water, final concentration in assay to be at the Km value for the specific kinase.

  • Detection Reagent : ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

  • Plates : White, solid-bottom, low-volume 384-well assay plates.

  • Control Inhibitor : Staurosporine or another known inhibitor for the target kinase.

B. Step-by-Step Methodology

  • Compound Plating : Using an acoustic liquid handler (e.g., Labcyte Echo) or pin tool, transfer 20 nL of the 10 mM test compound stock into the appropriate wells of the 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.

    • Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for HTS accuracy and cost-effectiveness.[8]

  • Control Wells :

    • Negative Control (0% Inhibition) : Add 20 nL of 100% DMSO.

    • Positive Control (100% Inhibition) : Add 20 nL of a high-concentration Staurosporine solution (e.g., 1 mM).

  • Enzyme Addition : Add 10 µL of 2X enzyme solution (containing kinase and substrate in assay buffer) to all wells.

  • Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the compound to bind to the kinase before the reaction is initiated, which is important for identifying time-dependent inhibitors.

  • Reaction Initiation : Add 10 µL of 2X ATP solution (in assay buffer) to all wells to start the kinase reaction. The final volume is now 20 µL.

  • Kinase Reaction Incubation : Incubate the plate for 60 minutes at 30°C. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • ATP Depletion : Add 20 µL of ADP-Glo™ Reagent I. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition : Read the luminescence on a compatible plate reader (e.g., PerkinElmer EnVision, BMG PHERAstar).

C. Data Analysis and Hit Identification

  • Calculate the Percent Inhibition for each test compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Criterion : Compounds exhibiting a percent inhibition > 50% (or greater than 3 times the standard deviation of the negative controls) are classified as primary hits.

Part 2: Hit Validation Protocols

A. Dose-Response and IC₅₀ Determination

  • Compound Preparation : For each confirmed hit, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.

  • Compound Plating : Dispense 20 nL of each concentration from the dilution series into a 384-well plate.

  • Assay Execution : Perform the kinase assay as described in section 5.1.B.

  • Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

B. Orthogonal Confirmatory Assay (Example: TR-FRET) To ensure hits are not artifacts of the detection system (e.g., luciferase inhibitors), a different assay format is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.

  • Principle : A europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate captured by streptavidin-allophycocyanin (acceptor) are used. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Procedure : Confirmed hits are tested in this assay format. A true inhibitor of the kinase should show a dose-dependent decrease in the TR-FRET signal.

Assay Quality Control

To ensure the reliability and robustness of the HTS data, key statistical parameters must be monitored for every plate.[9]

ParameterFormulaAcceptable RangeSignificance
Signal-to-Background (S/B) Mean(Signal_Negative) / Mean(Signal_Positive)> 5Measures the dynamic range of the assay.
Z'-Factor 1 - (3*(SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|> 0.5A measure of assay quality, combining signal window and data variation. A value > 0.5 is considered excellent for HTS.[9]

Z'-Factor Calculation: The Z'-factor provides a statistical measure of the separation between the positive and negative control populations. It is a critical metric for validating the quality of an HTS assay.

Conclusion

This document outlines a robust, scientifically-grounded strategy for the high-throughput screening of this compound and related analogs against protein kinase targets. By following a systematic workflow from primary screening to orthogonal validation, researchers can confidently identify and prioritize true, potent inhibitors. The inherent adaptability of the indole scaffold suggests that hits derived from this campaign could serve as valuable starting points for the development of next-generation therapeutics.

References

  • Application Notes and Protocols for High-Throughput Screening of 1-Allyl-1H-indol-5-amine Deriv
  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors.RSC Publishing.
  • INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXID
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.MDPI.
  • Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes
  • Use of indole-3-acetic acid derivatives in medicine.
  • High-Throughput Screening Assays.Assay Genie.
  • High-Throughput Screening.Enamine.
  • 2-(7-bromo-4-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.Sigma-Aldrich.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast.PubMed.
  • 7-Bromo-4-fluoro-1H-indole.Fluorochem.
  • High-Throughput Screening for Extracellular Inhibitors of the FLT3 Receptor Tyrosine Kinase Reveals Chemically Diverse and Druggable Negative Allosteric Modul
  • Unleashing high-throughput reaction screening.Unchained Labs.
  • A Fluorescence-Based High-Throughput Screening Assay to Identify HIV-1 Inhibitors.
  • Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.Liverpool School of Tropical Medicine.
  • 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid.BLDpharm.
  • 7-Bromo-1H-indole.TargetMol.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cyst
  • Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cyst
  • Nature‐Inspired Compounds Targeting Escherichia coli WrbA as Biofilm‐Modul
  • Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins.
  • Product Specification for 7-bromo-4-fluoro-1H-indole.Thermo Fisher Scientific.
  • Publications — The Rullo Laboratory.
  • 2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid.
  • The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis.Autech Industry Co.,Limited.
  • Indole-3-acetic acid production is rare among gut bacteria and reflects OFOR-driven amino acid oxid
  • Toxicokinetics of 2-bromo-4-fluoroacetanilide in male SD r
  • Fluoroacetate and fluorocitrate: mechanism of action.Fordham Research Commons.

Sources

Troubleshooting & Optimization

Improving the yield of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid

Status: Active Ticket ID: IND-7Br4F-IAA-OPT Assigned Specialist: Senior Application Scientist Last Updated: February 14, 2026

Executive Summary

The synthesis of This compound presents a "perfect storm" of electronic deactivation and steric challenges. The simultaneous presence of a 7-bromo and 4-fluoro substituent significantly reduces the nucleophilicity of the aromatic ring, making the critical sigmatropic rearrangement in the Fischer Indole Synthesis sluggish.

This guide moves beyond standard textbook protocols, offering a troubleshooting-first approach derived from process chemistry optimization. We focus on the Japp-Klingemann / Fischer Indole route utilizing 2-oxoglutaric acid , as it offers superior stability and yield compared to direct aldehyde condensations for this specific electron-deficient scaffold.

Module 1: The Precursor Architecture

The Regioselectivity Logic

Users often report forming the wrong isomer (4-bromo-6-fluoro or mixtures). The specific target (7-bromo, 4-fluoro) dictates the starting aniline.

  • Starting Material: 2-bromo-5-fluoroaniline.

  • Mechanism: The Fischer cyclization occurs ortho to the hydrazine moiety.

    • Site A (C2): Blocked by Bromine.[1]

    • Site B (C6): Available.

  • Result: Cyclization at C6 places the original C2-Bromine at the C7 position of the indole and the C5-Fluorine at the C4 position.

Protocol 1: Robust Hydrazine Synthesis

Common Failure: Low yield or "red tar" during hydrazine formation due to partial oxidation.

Optimized Workflow:

  • Diazotization: Dissolve 2-bromo-5-fluoroaniline in concentrated HCl. Cool to -5°C to 0°C (Critical: Do not exceed 0°C to prevent phenol formation). Add

    
     dropwise.
    
  • Reduction (The "Clean" Route): Transfer diazonium salt to a solution of

    
     in conc. HCl at -5°C.
    
    • Why Tin? While Sodium Sulfite (

      
      ) is greener, Tin(II) Chloride is more robust for electron-deficient anilines, preventing side reactions common with sulfite-mediated reduction in halo-anilines.
      
  • Isolation: The hydrazine hydrochloride salt precipitates.[2] Filter and wash with cold ethanol.

Module 2: The Critical Cyclization (Fischer Indole)

Ticket #404: "My reaction mixture turned into a black tar."

Root Cause: The 4-fluoro and 7-bromo groups withdraw electrons, raising the activation energy for the [3,3]-sigmatropic shift. Standard catalysts (e.g., 10%


) are too weak, leading to prolonged heating and polymerization.

The Solution: The 2-Oxoglutaric Acid Route Instead of using unstable aldehydes, we use 2-oxoglutaric acid (


-ketoglutaric acid). This forms a stable dicarboxylic acid intermediate that is easily purified before the final decarboxylation.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Combine (2-bromo-5-fluorophenyl)hydrazine HCl (1.0 eq) + 2-oxoglutaric acid (1.1 eq).

    • Solvent: Ethanol/Water (1:1).

    • Condition: Stir at RT for 2 hours. The hydrazone often precipitates.

    • Checkpoint: Isolate the hydrazone. Do not telescope directly if purity is <95%.

  • Fischer Cyclization:

    • Solvent/Catalyst: Polyphosphoric Acid (PPA) or

      
       in Acetic Acid.[3]
      
    • Recommendation:PPA at 90-100°C .

    • Why? PPA acts as both solvent and strong acid dehydrating agent, forcing the deactivated ring to cyclize.

    • Product: 7-bromo-4-fluoro-3-(carboxymethyl)indole-2-carboxylic acid (The "Di-acid").

  • Decarboxylation (The Yield Unlock):

    • The C2-carboxylic acid is unstable and easily removed, while the C3-acetic acid remains.

    • Method: Reflux the Di-acid in Quinoline with a catalytic amount of Copper powder (Cu).

    • Temp: 160-180°C.

    • Result: Clean conversion to this compound.

Module 3: Visualization of the Pathway

The following diagram illustrates the reaction coordinate and critical decision points for troubleshooting.

IndoleSynthesis cluster_trouble Troubleshooting Loop Start 2-Bromo-5-fluoroaniline Diazo Diazonium Salt (-5°C) Start->Diazo NaNO2/HCl Hydrazine Hydrazine HCl (Stable Solid) Diazo->Hydrazine SnCl2 reduction Hydrazone Hydrazone Intermediate (via 2-oxoglutaric acid) Hydrazine->Hydrazone 2-oxoglutaric acid (Avoids aldehydes) Cyclization Fischer Cyclization (PPA, 100°C) Hydrazone->Cyclization [3,3]-Sigmatropic Shift (Rate Limiting Step) DiAcid Indole-2,3-dicarboxylic Intermediate Cyclization->DiAcid Ring Closure Failure Black Tar / Low Yield Cyclization->Failure Weak Acid used? Decarb Decarboxylation (Quinoline/Cu) DiAcid->Decarb -CO2 (C2 position) Target Target: 2-(7-bromo-4-fluoro -1H-indol-3-yl)acetic acid Decarb->Target Isolation Fix Switch to PPA Increase Temp Failure->Fix Fix->Cyclization

Figure 1: Reaction coordinate for the synthesis of 7-bromo-4-fluoroindole-3-acetic acid via the Japp-Klingemann/Fischer route. Note the critical PPA cyclization step required for the electron-deficient ring.

Module 4: Troubleshooting & FAQs

Data Table: Acid Catalyst Performance

Comparison of cyclization conditions for electron-deficient hydrazones.

Catalyst SystemTemperatureYield (Typical)Comment
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(10-20%)
Reflux< 15%Not Recommended. Too weak for F/Br deactivated rings. Leads to hydrolysis.[4]

/ AcOH
110°C40-50%Moderate. Requires anhydrous

and careful workup to remove zinc salts.
Polyphosphoric Acid (PPA) 90-100°C 75-85% Recommended. Best solvent/catalyst combo. High viscosity requires mechanical stirring.
Boron Trifluoride (

)
Reflux30-40%Good for sensitive substrates, but often fails with highly deactivated anilines.
FAQ: Common User Issues

Q1: Why can't I just alkylate 7-bromo-4-fluoroindole with chloroacetic acid? A: You can, but regioselectivity is poor. Direct alkylation of the indole ring usually favors the N1 position (forming the N-acetic acid) rather than the C3 position, especially when the C3 position is deactivated by the C4-fluorine. The Fischer route guarantees the C3 side chain placement.

Q2: My product is decomposing during column chromatography. A: Indole-3-acetic acids are prone to acid-catalyzed decarboxylation and oxidation on silica gel.

  • Fix: Add 1% Triethylamine (TEA) to your eluent to neutralize silica acidity. Alternatively, perform a recrystallization from Toluene/Heptane or Dichloromethane/Hexane.

Q3: The decarboxylation step is low yielding. A: Ensure you are heating high enough (


). If using quinoline, ensure it is pure.[5] If you prefer a metal-free route, heating the di-acid in a microwave reactor with dilute HCl at 140°C is a viable modern alternative.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911. Link

  • Merck Sharp & Dohme Corp. (2005). Substituted Indole Derivatives as CRTH2 Receptor Antagonists. WO Patent 2005000833. (Describes specific handling of 4-fluoroindole derivatives). Link

  • Campos, K. R., et al. (2004). A General and Efficient Synthesis of Indoles via the Fischer Indole Synthesis.[6] Journal of the American Chemical Society, 126(28), 8664-8665. (Optimization of hydrazine formation). Link

  • Ishizumi, K., et al. (1967). Synthesis of Indole Derivatives. Chemical and Pharmaceutical Bulletin, 15(6), 863-872. (Classic reference for Japp-Klingemann / 2-oxoglutaric acid route). Link

Sources

Technical Support Center: Troubleshooting Impurities in 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: The Synthetic Landscape & Key Challenges

The synthesis of substituted indole-3-acetic acids, such as this compound, predominantly relies on the venerable Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1] While powerful, its success is highly sensitive to substrate structure and reaction conditions, often leading to a complex mixture of byproducts.[2]

The likely synthetic pathway begins with the reaction of (2-bromo-5-fluorophenyl)hydrazine with a carbonyl compound like ethyl γ,γ-dimethoxybutyrate or a similar precursor to install the acetic acid side chain, followed by acid-catalyzed cyclization.[3] Understanding the mechanism is the first step in diagnosing impurity formation.

Fischer_Indole_Synthesis Figure 1: The Fischer Indole Synthesis Mechanism Start Arylhydrazine + Carbonyl Compound Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (H+) Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Protonation Diimine Di-imine Intermediate Sigmatropic->Diimine Side_Reaction N-N Bond Cleavage (Side Reaction) Sigmatropic->Side_Reaction Heterolytic Cleavage Aminal Cyclized Aminal Diimine->Aminal Cyclization Product Aromatic Indole Product Aminal->Product Elimination of NH3 (H+)

A simplified overview of the Fischer indole synthesis pathway.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis.

Q1: My reaction yield is very low, and my crude NMR/LC-MS shows a major byproduct to be 2-bromo-5-fluoroaniline. What is causing this?

A1: This is a classic and frequent failure mode of the Fischer indole synthesis, resulting from a competing reaction pathway. The crucial[4][4]-sigmatropic rearrangement step can be diverted by a heterolytic cleavage of the weak N-N bond in the protonated enamine intermediate.[5] This cleavage pathway is highly influenced by the electronic properties of substituents on the starting materials.[5]

  • Causality: Instead of rearranging, the intermediate collapses, forming the stable 2-bromo-5-fluoroaniline and an iminium cation, which leads to other non-indole byproducts. This side reaction is often favored by overly harsh acidic conditions or prolonged heating.

  • Troubleshooting Steps:

    • Acid Catalyst: The choice and concentration of the acid are critical. Brønsted acids (H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃) are commonly used.[1] Try screening different acids; sometimes a milder Lewis acid can favor the desired cyclization over cleavage.

    • Temperature Control: Lower the reaction temperature. While the Fischer synthesis requires heat, excessive temperatures can provide the activation energy needed for the undesired N-N bond cleavage.

    • Solvent: The choice of solvent can influence the stability of the intermediates. Consider switching to a higher-boiling but less acidic solvent system if possible.

Q2: My final product is discolored (pink, brown, or black), even after initial workup. What causes this and how can I prevent it?

A2: Indole rings are electron-rich aromatic systems and are susceptible to oxidation, especially under acidic conditions or when exposed to air and light. This oxidation can lead to the formation of highly colored polymeric impurities.

  • Causality: Trace metal impurities, air (oxygen), and strong acids can catalyze the oxidation and polymerization of the indole product.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction, particularly the heating and workup steps, under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[6]

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Purification: During purification, discoloration can often be removed by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization.[7]

    • Storage: Store the final product in a dark container, under an inert atmosphere, and at a low temperature to prevent long-term degradation.

Q3: My mass spectrum shows a peak with an m/z corresponding to my product minus 44 Da. What is this impurity?

A3: This peak corresponds to the loss of a carboxyl group (CO₂), indicating a decarboxylation side reaction. The resulting impurity is 7-bromo-4-fluoro-3-methyl-1H-indole.

  • Causality: Carboxylic acids, particularly those alpha to an aromatic ring system like indole, can decarboxylate upon strong heating. This is especially prevalent if the reaction is run at a high temperature for an extended period after the indole ring has formed.

  • Troubleshooting Steps:

    • Temperature Management: Avoid excessive temperatures, especially during the final cyclization and workup stages.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid over-heating the product.

    • Purification: This impurity is non-acidic and can be effectively separated from your desired carboxylic acid product using an acid-base extraction protocol (see Section 4).

Q4: My HPLC shows several small, early-eluting peaks. What are they likely to be?

A4: Early-eluting peaks in a reverse-phase HPLC analysis are typically more polar than the main product. These are often residual starting materials or water-soluble byproducts.

  • Likely Candidates:

    • Unreacted (2-bromo-5-fluorophenyl)hydrazine or its hydrochloride salt.

    • The carbonyl starting material (e.g., levulinic acid).[3]

    • Ammonia or ammonium salts generated during the final elimination step.[1]

  • Troubleshooting Steps:

    • Reaction Completion: Ensure the reaction has gone to completion by monitoring via TLC or a preliminary HPLC run.

    • Workup Efficiency: Ensure your aqueous washes during the workup are efficient at removing these polar, water-soluble components. An acidic wash followed by a basic wash (if compatible with your product) can remove a wide range of impurities.

    • Stoichiometry: Re-verify the stoichiometry of your starting materials. An excess of one reactant will naturally lead to it being a major impurity.

Section 3: Analytical Workflow for Impurity Profiling

A systematic approach is essential for identifying and quantifying impurities. The combination of chromatographic and spectrometric techniques provides a comprehensive profile.[8][9]

Troubleshooting_Workflow Figure 2: Impurity Identification Workflow Start Start: Crude Product HPLC Run Analytical HPLC/UPLC (Purity Assessment) Start->HPLC Decision_Purity Purity Acceptable? HPLC->Decision_Purity LCMS Identify Impurity m/z via LC-MS Decision_Purity->LCMS No End End: Pure Product Decision_Purity->End Yes Decision_Known Match Known Impurity (See Table 1)? LCMS->Decision_Known Isolate Isolate Impurity (Prep-HPLC / Column) Decision_Known->Isolate No Optimize Optimize Reaction Conditions Decision_Known->Optimize Yes NMR Structural Elucidation (NMR, HRMS) Isolate->NMR NMR->Optimize Optimize->Start Re-synthesize

Sources

Validation & Comparative

Comparing the efficacy of different halogenated indole-3-acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Plant Biology and Cancer Therapeutics

Executive Summary

This guide provides an objective, data-driven comparison of halogenated Indole-3-Acetic Acid (IAA) derivatives, specifically focusing on 4-Chloro-IAA (4-Cl-IAA) , 5-Fluoro-IAA (5-F-IAA) , and 5-Bromo-IAA (5-Br-IAA) . While native IAA is the predominant auxin in plants, halogenated derivatives exhibit distinct physicochemical properties that drastically alter their biological stability, receptor affinity, and utility as prodrugs in Gene-Directed Enzyme Prodrug Therapy (GDEPT). This document synthesizes experimental data to guide researchers in selecting the optimal derivative for hormonal modulation or therapeutic development.

Chemical & Physical Profile

The introduction of a halogen atom to the indole ring alters the electron density, lipophilicity (LogP), and acid dissociation constant (pKa) of the molecule. These shifts are the primary drivers for the observed differences in biological efficacy.

Table 1: Physicochemical Comparison of IAA Derivatives

CompoundMolecular Weight ( g/mol )pKaLogP (Lipophilicity)Solubility (Water)Key Characteristic
IAA 175.184.75~1.41~1.5 g/LNative hormone; rapid metabolism.
4-Cl-IAA 209.634.702.133.97 g/LNaturally occurring (peas); highly stable.
5-F-IAA 193.17~4.7~1.65LowProdrug; slow oxidation, high cytotoxicity.
5-Br-IAA 254.08~4.6~2.3LowProdrug; used in radiosensitization.
Plant Hormonal Efficacy: Stability vs. Affinity

In plant systems, efficacy is defined by the ability to bind the TIR1/AFB receptor complex and resistance to metabolic degradation (primarily by peroxidases and GH3 conjugating enzymes).

4-Cl-IAA: The "Super-Auxin"

4-Cl-IAA is naturally found in legumes (Pisum sativum) and exhibits 10-100x higher biological activity than IAA in standard bioassays (e.g., Avena coleoptile elongation).

  • Mechanism of Potency: The chlorine atom at the 4-position sterically hinders attack by peroxidase enzymes, significantly prolonging its half-life in tissue. Additionally, it induces an immediate and more profound hyperpolarization of the cell membrane potential compared to IAA.

  • Receptor Interaction: 4-Cl-IAA binds the TIR1 receptor with high affinity, effectively promoting the degradation of Aux/IAA repressor proteins.

Table 2: Relative Biological Activity (Plant Systems)

Assay TypeIAA (Baseline)4-Cl-IAA6-Cl-IAA
Avena Coleoptile Elongation 1.0x10x ~19x
Maize Coleoptile Growth 1.0xHigh Activity High Activity
Root Growth Inhibition (IC50) ~100 nM~1-10 nM ~10 nM
Metabolic Stability Low (< 2h half-life)High Moderate
Visualization: Auxin Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by these compounds.

AuxinSignaling cluster_complex Receptor Complex Assembly Auxin Auxin (IAA / 4-Cl-IAA) TIR1 SCFTIR1 Complex (E3 Ligase) Auxin->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Polyubiquitination ARF ARF Transcription Factor AuxIAA->ARF Inhibits (Basal State) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation GeneExpr Auxin Response Genes (Growth/Development) ARF->GeneExpr Activates Transcription Proteasome->ARF Releases Inhibition

Caption: Auxin binds the TIR1 F-box protein, promoting the ubiquitination and degradation of Aux/IAA repressors, thereby freeing ARF transcription factors.

Therapeutic Efficacy: GDEPT and Cytotoxicity

In cancer therapeutics, halogenated IAAs serve as prodrugs activated by Horseradish Peroxidase (HRP) .[1][2] The efficacy metric here is cytotoxicity (cell kill) rather than growth promotion.

The Inverse Kinetics Paradox

A critical finding in GDEPT research is that oxidation rate does not correlate directly with cytotoxicity .

  • IAA: Oxidized rapidly by HRP but produces moderately toxic species.

  • 5-F-IAA: Oxidized 10-fold slower than IAA by HRP Compound I.[3] However, it is significantly more cytotoxic . The radical species formed (and the subsequent 3-methylene-2-oxindole derivative) is more stable and reactive towards DNA/thiols, leading to higher therapeutic indices.

  • 5-Br-IAA: Also serves as a substrate, often used in conjunction with radiotherapy due to the radiosensitizing properties of bromine.

Table 3: Enzymatic Kinetics & Cytotoxicity (HRP-Catalyzed)

SubstrateRelative Oxidation Rate (HRP)Cytotoxicity (V79 Cells)Mechanism of Action
IAA 100% (Fast)Moderate (< 1% survival @ 24h)Radical cation fragmentation -> DNA adducts
5-F-IAA ~10% (Slow)High (< 0.1% survival @ 2h) Stable, highly reactive cytotoxin formation
4-Cl-IAA < 5% (Resistant)Low (in this context)Poor substrate for HRP; limited therapeutic use
Visualization: Oxidative Decarboxylation Mechanism

This diagram details the activation pathway of IAA prodrugs by HRP.

HRPOxidation Prodrug Prodrug (IAA / 5-F-IAA) Radical Indolyl Radical Cation Prodrug->Radical Oxidation HRP HRP (Native) CompI Compound I HRP->CompI H2O2 CompII Compound II CompI->CompII Prodrug -> Radical CompII->HRP Prodrug -> Radical Skatolyl Skatolyl Radical Radical->Skatolyl - CO2 (Fast) Peroxyl Peroxyl Radical Skatolyl->Peroxyl + O2 Cytotoxin 3-Methylene-2-oxindole (Cytotoxin) Peroxyl->Cytotoxin Rearrangement DNA DNA Cytotoxin->DNA Alkylation

Caption: HRP oxidizes IAA derivatives into radical cations. Decarboxylation and oxygen addition yield the cytotoxic 3-methylene-2-oxindole species.

Experimental Protocols
Protocol A: HRP-Catalyzed Oxidation Kinetics

Use this protocol to determine the suitability of a new halogenated derivative as a substrate.

  • Preparation: Prepare a 10 mM stock of the halogenated IAA in ethanol. Dilute to 100 µM in 50 mM phosphate buffer (pH 7.4).

  • Enzyme Mix: Prepare HRP (Type VI or recombinant) at 50 nM concentration.

  • Initiation: Add HRP to the substrate solution.[4] Note: HRP can oxidize IAA without added H2O2 (aerobic oxidation), but adding trace H2O2 (1-5 µM) eliminates the lag phase.

  • Monitoring: Monitor UV absorbance decrease at 280 nm (indole ring) or increase at 260 nm (oxidation product) using a UV-Vis spectrophotometer in kinetic mode.

  • Calculation: Plot Absorbance vs. Time. Determine the initial rate (

    
    ). Compare 
    
    
    
    of the derivative against the native IAA control.
Protocol B: In Vitro Clonogenic Cytotoxicity Assay

Use this protocol to validate therapeutic efficacy.

  • Cell Seeding: Seed V79 or targeted cancer cells (e.g., HCT-116) at 500 cells/well in 6-well plates. Allow attachment for 24h.

  • Treatment:

    • Add halogenated IAA (e.g., 5-F-IAA) to media (final conc: 10-100 µM).

    • Add HRP (final conc: 1.2 µg/mL).

    • Incubate for 2 hours at 37°C.

  • Wash: Remove media, wash 2x with PBS to remove enzyme and prodrug.

  • Growth: Add fresh media and incubate for 7 days.

  • Analysis: Fix colonies with methanol, stain with 1% crystal violet. Count colonies >50 cells.[4] Calculate Surviving Fraction (SF) = (Colonies Treated / Colonies Control).[4]

Protocol C: Avena Coleoptile Elongation (Auxin Activity)

Use this protocol to measure hormonal potency.

  • Material: Germinate oat (Avena sativa) seedlings in darkness for 3 days.

  • Sectioning: Under green safety light, cut 10 mm segments from the sub-apical region of the coleoptile.

  • Depletion: Float segments in distilled water for 2h to deplete endogenous auxin.

  • Incubation: Transfer segments to buffer (10 mM phosphate, pH 6.0) containing sucrose (2%) and the test compound (IAA or 4-Cl-IAA) at concentrations ranging from

    
     to 
    
    
    
    M.
  • Measurement: Incubate for 18h in darkness. Measure final length.

  • Data: Plot Length vs. Log[Concentration]. Determine the concentration required for 50% maximum elongation.

References
  • Reinecke, D. M. (1999).[5] 4-Chloroindole-3-acetic acid and plant growth.[5][6][7][8] Plant Growth Regulation, 27, 3-13.[5] Link

  • Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species—a potential new role for plant auxins in cancer therapy.[9] Biochemical Pharmacology, 61(2), 129-136.[9] Link

  • Rossiter, S., et al. (2002). Rates of oxidation of substituted indole-3-acetic acids by horseradish peroxidase and subsequent cytotoxicity.[2][3] Bioorganic & Medicinal Chemistry Letters, 12(18), 2523-2526. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. Link

  • Krysan, P. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 53(371), 1089-1098.[10] Link

Sources

Comparative Analysis of the Herbicidal Effects of Fluorinated Auxins: Arylpicolinates vs. Phenoxyacetates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over 70 years, synthetic auxins (HRAC Group 4) have been the backbone of broadleaf weed control. However, the "classic" high-load chemistries like 2,4-D and dicamba are facing increasing resistance and regulatory pressure regarding volatility and off-target movement.

This guide analyzes the next generation of auxin herbicides: Fluorinated Arylpicolinates . By incorporating fluorine into the picolinic acid scaffold, chemistries such as Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™) have achieved a paradigm shift in potency—reducing application rates from hundreds of grams per hectare to fewer than 30 grams.

This document provides a technical comparison of these fluorinated auxins against classic phenoxy herbicides, detailing the molecular mechanism (AFB5 vs. TIR1 affinity), providing comparative efficacy data, and outlining a self-validating experimental protocol for assessing auxin sensitivity.

Part 1: The Fluorine Advantage (Chemical Basis)

The introduction of fluorine into auxin herbicides is not merely for structural variation; it is a strategic deployment of bioisosterism . The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry, providing metabolic stability, while the atom's high electronegativity alters the pKa and lipophilicity of the molecule.

Structural Impact of Fluorination
FeatureEffect on Herbicide Performance
Metabolic Blockade Fluorine substitution at specific ring positions (e.g., the 5-position of the pyridine ring) blocks oxidative metabolism (hydroxylation) by cytochrome P450s, extending the half-life of the active molecule within the plant.
Lipophilicity (LogP) Fluorine increases the lipophilicity of the molecule, enhancing cuticle penetration and membrane transport. This allows for rapid uptake even at minute concentrations.
Acidity (pKa) The electron-withdrawing nature of fluorine lowers the pKa of the acid group, ensuring the molecule remains in the optimal ionic state for phloem trapping and systemic translocation.

Part 2: Comparative Efficacy Analysis

The following table contrasts the performance profile of the classic standard (2,4-D) against the two leading fluorinated arylpicolinates.

Table 1: Performance Profile Comparison
Feature2,4-D (Classic Phenoxy) Halauxifen-methyl (Arylex) Florpyrauxifen-benzyl (Rinskor)
Chemical Family PhenoxyacetateArylpicolinate (Fluorinated)Arylpicolinate (Fluorinated)
Typical Use Rate 280 – 1,000+ g ae/ha 5 – 7.5 g ae/ha 30 g ae/ha
Primary Receptor TIR1 (Transport Inhibitor Response 1)AFB5 (Auxin Signaling F-Box 5)AFB5
Key Spectrum Broadleaf generalist (Ragweed, Pigweed)Conyza (Horseweed), Lamium, CleaversAquatic weeds, Barnyardgrass, Rice sedges
Volatility Risk High (Ester forms) to Moderate (Choline)Extremely LowLow
Resistance Status Widespread (metabolic & target site)Effective on 2,4-D resistant biotypesUnique spectrum (Grass activity in rice)

Key Insight: The ~100x reduction in use rate for Halauxifen-methyl compared to 2,4-D is directly attributed to its higher specific affinity for the AFB5 receptor, which is less abundant but highly potent in signaling cell death.

Part 3: Molecular Mechanism & Binding Kinetics

While all Group 4 herbicides mimic Indole-3-Acetic Acid (IAA), the specific receptor interaction defines their potency.

The Receptor Shift: TIR1 vs. AFB5

Classic auxins like 2,4-D primarily bind to the TIR1 receptor. However, many resistant weed biotypes have developed mutations in TIR1 or enhanced metabolism of phenoxy structures.

Fluorinated arylpicolinates preferentially bind to the AFB5 (Auxin Signaling F-Box 5) homolog. This distinct binding site allows them to:

  • Bypass TIR1-based resistance mechanisms.

  • Recruit a different set of Aux/IAA repressors for degradation.

  • Trigger a lethal hypersensitive response at significantly lower molar concentrations.

Diagram 1: Differential Signaling Pathway

The following diagram illustrates how fluorinated auxins utilize the AFB5 pathway to bypass standard resistance.

AuxinPathway cluster_inputs Herbicide Input cluster_receptors SCF Complex Recruitment 2,4-D 2,4-D (High Dose) Halauxifen Halauxifen-methyl (Fluorinated / Low Dose) TIR1 TIR1 Receptor Halauxifen->TIR1 Low Affinity AFB5 AFB5 Receptor (High Specificity) Halauxifen->AFB5 High Affinity AuxIAA Aux/IAA Repressor (Transcriptional Block) TIR1->AuxIAA Recruits AFB5->AuxIAA Recruits Efficiently Ubiquitin Ubiquitination AuxIAA->Ubiquitin Tagged for destruction Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome GeneExp Unregulated Gene Expression (Ethylene/ABA spike -> Death) Proteasome->GeneExp Repressor Removed

Caption: Differential receptor recruitment pathways. Note Halauxifen's preferential binding to AFB5, bypassing TIR1-specific resistance mechanisms.[1]

Part 4: Experimental Protocol (Self-Validating)

To objectively compare the potency of fluorinated auxins vs. 2,4-D, a Root Growth Inhibition Assay is the gold standard. It is faster and more quantifiable than whole-plant spray assays.

Protocol: Arabidopsis Root Inhibition Assay

Objective: Determine the


 (concentration inhibiting 50% root growth) for Halauxifen-methyl vs. 2,4-D.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • Optional: afb5 mutant lines (negative control for arylpicolinates).

  • 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% phytoagar.

  • Herbicide stocks (dissolved in DMSO).

Workflow:

  • Sterilization: Surface sterilize seeds (70% ethanol 1 min, 10% bleach 10 min, 5x water wash).

  • Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

  • Treatment Preparation: Pour square petri plates (12x12cm) containing MS agar supplemented with herbicide gradients:

    • 2,4-D: 0, 10, 50, 100, 500 nM.

    • Halauxifen-methyl: 0, 0.1, 0.5, 1, 5 nM. (Note the 100x concentration difference).

  • Plating: Place seeds individually (1cm spacing) along the top edge of the plate.

  • Growth: Seal with micropore tape. Incubate vertically (to allow roots to grow down along the agar surface) at 22°C, 16h light/8h dark.

  • Analysis (Day 8): Scan plates at 600 DPI. Use ImageJ (or RootNav software) to measure primary root length.

Diagram 2: Experimental Workflow

RootAssay Start Seed Sterilization (Col-0 & afb5 mutants) Stratification Stratification (4°C for 48h) Start->Stratification Plating Vertical Plating (Square Dishes) Stratification->Plating MediaPrep Media Preparation (MS Agar + Herbicide Gradient) MediaPrep->Plating Incubation Growth Chamber (8 Days, 22°C, Vertical Orientation) Plating->Incubation Imaging High-Res Scanning (600 DPI) Incubation->Imaging Analysis Data Analysis (ImageJ / RootNav -> IC50 Calculation) Imaging->Analysis

Caption: Step-by-step workflow for the vertical root growth inhibition assay, the standard for quantifying auxin sensitivity.

Part 5: Resistance Management Implications

The distinct mode of action of fluorinated auxins provides a critical tool for resistance management.

  • Cross-Resistance: There is generally low cross-resistance between 2,4-D and Halauxifen-methyl. Weeds that have evolved metabolic resistance to 2,4-D (via enhanced hydroxylation) often remain susceptible to Halauxifen because the fluorine atom blocks the specific metabolic attack site.

  • Target Site Mutation: While rare, resistance to arylpicolinates has been observed in lab settings via AFB5 mutations . Therefore, these products should not be used as a standalone solution but rotated with non-auxin modes of action (e.g., Group 14 PPO inhibitors or Group 15 VLCFA inhibitors).

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[2] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[2] Link

  • Bell, J. L., et al. (2019). Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba.[3] Weed Technology, 33(5). Link

  • Prusinska, J. M., et al. (2022). The differential binding and biological efficacy of auxin herbicides.[1][4][5] Pest Management Science. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[1][6][7][8] Pest Management Science, 66(2), 113-120. Link

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Link

Sources

A Researcher's Guide to Orthogonal Assays for Confirming the Mechanism of Action of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid as an IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing T-cell function and enabling tumor evasion.[1][2] Small molecule inhibitors of IDO1, such as the promising candidate 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid, hold significant therapeutic potential. However, rigorously confirming the on-target mechanism of action is paramount for advancing any lead compound. This guide provides a comprehensive overview of orthogonal assays designed to build a robust body of evidence for the characterization of novel IDO1 inhibitors.

It is crucial to employ a multi-faceted approach, as no single assay can definitively elucidate the complete mechanistic picture. By integrating data from biochemical, cellular, and target engagement assays, researchers can confidently establish the compound's direct interaction with IDO1 and its functional consequences.

The IDO1 Pathway: A Target for Cancer Immunotherapy

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] This enzymatic activity has two key immunosuppressive effects within the tumor microenvironment:

  • Tryptophan Depletion: The local depletion of tryptophan starves proliferating T-cells, leading to their anergy and apoptosis.[1][5]

  • Kynurenine Accumulation: The accumulation of downstream metabolites, particularly kynurenine, actively suppresses effector T-cell function and promotes the differentiation of regulatory T-cells (Tregs).[1][5]

The following diagram illustrates the central role of IDO1 in immune suppression:

IDO1_Pathway cluster_TumorCell Tumor Microenvironment cluster_TCell T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by T-Cell Proliferation T-Cell Proliferation Tryptophan->T-Cell Proliferation required for Kynurenine Kynurenine IDO1->Kynurenine produces T-Cell Anergy/Apoptosis T-Cell Anergy/Apoptosis Kynurenine->T-Cell Anergy/Apoptosis induces Treg Differentiation Treg Differentiation Kynurenine->Treg Differentiation promotes This compound This compound This compound->IDO1 inhibits

Caption: The IDO1 pathway and its role in T-cell suppression.

I. Biochemical Assays: Direct Measurement of Enzyme Inhibition

The foundational step in characterizing an IDO1 inhibitor is to demonstrate its direct effect on the purified enzyme. Biochemical assays provide a clean, cell-free system to quantify the potency and mode of inhibition.

A. IDO1 Enzymatic Activity Assay

This assay directly measures the conversion of L-tryptophan to N-formylkynurenine, which can be detected spectrophotometrically.[6] Alternatively, the subsequent conversion to kynurenine can be measured.[3]

Principle: The enzymatic activity of recombinant human IDO1 is measured in the presence of varying concentrations of the test compound. A decrease in the formation of the product indicates inhibition.

Experimental Workflow:

Caption: Workflow for a standard IDO1 enzymatic activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human IDO1 enzyme in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

    • Prepare a stock solution of L-tryptophan substrate in assay buffer.

  • Assay Plate Setup:

    • Add the diluted inhibitor or vehicle control to the wells of a 96-well plate.

    • Add the recombinant IDO1 enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the L-tryptophan substrate to all wells.

  • Incubation and Detection:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Measure the absorbance of the product, N-formylkynurenine, at approximately 321 nm using a plate reader.[6]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ParameterRecommended Value
Recombinant IDO1 Conc.10-50 nM
L-Tryptophan Conc.2-10 µM (at or near Km)
Incubation Time30-60 minutes
Detection Wavelength~321 nm
B. Mechanism of Action (MOA) Assay: Reversible vs. Irreversible Inhibition

Understanding whether an inhibitor binds reversibly or irreversibly to its target is crucial for its development.[7] This can be assessed using a "jump dilution" method.

Principle: After pre-incubating the enzyme and inhibitor at a high concentration, the mixture is significantly diluted. Reversible inhibitors will dissociate, leading to a recovery of enzyme activity, while irreversible inhibitors will remain bound, and activity will not be restored.[7]

Experimental Protocol:

  • High Concentration Incubation: Incubate a high concentration of IDO1 with the inhibitor (e.g., 10x IC50) for a prolonged period.

  • Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into a reaction buffer containing the L-tryptophan substrate.

  • Activity Measurement: Immediately measure the enzymatic activity over time.

Expected Outcomes:

Inhibition TypeExpected Result
Reversible Enzyme activity will gradually increase as the inhibitor dissociates.
Irreversible Enzyme activity will remain low, with no significant recovery.

II. Cell-Based Assays: Confirming Activity in a Physiological Context

While biochemical assays are essential, they lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant system to evaluate the inhibitor's efficacy.[1][8]

A. Cellular IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity in cells that endogenously or recombinantly express the enzyme. A common method is to measure the accumulation of kynurenine in the cell culture supernatant.[9][10]

Principle: Cells expressing IDO1 are treated with the inhibitor, and the amount of kynurenine produced from tryptophan in the culture medium is quantified.

Experimental Workflow:

Caption: Workflow for a cellular IDO1 activity assay.

Detailed Protocol:

  • Cell Culture and IDO1 Induction:

    • Seed an appropriate cell line (e.g., SKOV-3 human ovarian cancer cells) in a 96-well plate.[9]

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ) for 24-48 hours.[9]

  • Inhibitor Treatment:

    • Add serial dilutions of this compound to the cells and incubate for a further 24-72 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the kynurenine concentration using a suitable method, such as HPLC or a colorimetric assay after chemical derivatization.[3]

  • Data Analysis:

    • Calculate the cellular IC50 value by plotting the kynurenine concentration against the inhibitor concentration.

ParameterRecommended Condition
Cell LineSKOV-3, HeLa, or other IDO1-expressing cancer cell lines
IFNγ Concentration50-100 ng/mL
Incubation Time48-72 hours
Kynurenine DetectionHPLC or colorimetric assay
B. T-Cell Co-culture Assay

To directly assess the functional consequence of IDO1 inhibition on immune cells, a T-cell co-culture assay can be employed.[10]

Principle: IDO1-expressing cancer cells are co-cultured with T-cells. The inhibition of IDO1 by the test compound is expected to rescue T-cell proliferation and function, which is otherwise suppressed by the cancer cells.

Experimental Protocol:

  • Setup: Co-culture IFNγ-stimulated IDO1-expressing cancer cells with activated human T-cells (e.g., Jurkat cells or primary T-cells).[9]

  • Treatment: Add the IDO1 inhibitor to the co-culture.

  • Readout: After a suitable incubation period, measure T-cell proliferation (e.g., via CFSE staining or BrdU incorporation) or cytokine production (e.g., IFNγ or IL-2 via ELISA).

Expected Outcome: Treatment with an effective IDO1 inhibitor should lead to a dose-dependent increase in T-cell proliferation and/or effector cytokine secretion.

III. Target Engagement Assays: Demonstrating Direct Binding in Cells

Confirming that a compound directly binds to its intended target within a cellular context is a critical validation step.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to a protein generally increases the protein's thermal stability.[11][12] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Experimental Workflow:

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat IDO1-expressing cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).

  • Fractionation: Separate the soluble protein fraction from the precipitated protein fraction by centrifugation.

  • Detection: Quantify the amount of soluble IDO1 in each sample using Western blotting or an IDO1-specific ELISA.

  • Data Analysis: Plot the percentage of soluble IDO1 as a function of temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

ParameterRecommended Condition
Cell LineA cell line with robust IDO1 expression
Temperature Range40°C to 70°C in 2-3°C increments
Detection MethodWestern Blot or ELISA for IDO1

IV. In Vivo Pharmacodynamic and Efficacy Studies

The ultimate validation of an IDO1 inhibitor's mechanism of action comes from in vivo studies. These experiments assess whether the compound can modulate the IDO1 pathway and exert an anti-tumor effect in a living organism.

A. Pharmacodynamic (PD) Biomarker Analysis

Principle: In animal models, the administration of an effective IDO1 inhibitor should lead to a measurable decrease in kynurenine levels in the plasma, tumor, and/or draining lymph nodes.[13]

Experimental Protocol:

  • Animal Model: Use a relevant syngeneic tumor model (e.g., CT26 or B16F10 melanoma in immunocompetent mice) where IDO1 is known to be expressed.[14]

  • Dosing: Administer this compound to the tumor-bearing animals.

  • Sample Collection: At various time points after dosing, collect plasma and tumor tissue.

  • Biomarker Analysis: Measure the concentrations of tryptophan and kynurenine in the collected samples using LC-MS/MS.

Expected Outcome: A significant reduction in the kynurenine-to-tryptophan ratio in the treated group compared to the vehicle control group provides strong evidence of in vivo target engagement.[14]

B. Anti-Tumor Efficacy Studies

Principle: By inhibiting the immunosuppressive activity of IDO1, the test compound should enhance the anti-tumor immune response and slow tumor growth, particularly when combined with other immunotherapies like checkpoint inhibitors.[2][15]

Experimental Protocol:

  • Animal Model: Utilize a syngeneic tumor model.

  • Treatment Groups: Include groups for vehicle control, the IDO1 inhibitor alone, another immunotherapy (e.g., anti-PD-1 antibody) alone, and the combination of the IDO1 inhibitor and the other immunotherapy.

  • Tumor Growth Monitoring: Measure tumor volume regularly over the course of the study.

  • Immune Cell Analysis: At the end of the study, tumors can be harvested and analyzed by flow cytometry to assess the infiltration and activation of various immune cell populations (e.g., CD8+ T-cells, Tregs).

Expected Outcome: The IDO1 inhibitor is expected to show anti-tumor activity, and this effect may be significantly enhanced when combined with other immunotherapies.

Conclusion

Confirming the mechanism of action of a novel compound like this compound as an IDO1 inhibitor requires a rigorous and multi-pronged approach. By systematically employing the orthogonal assays described in this guide—from direct biochemical measurements to complex in vivo efficacy studies—researchers can build a comprehensive and compelling data package. This robust validation is essential for the successful translation of promising new cancer immunotherapies from the laboratory to the clinic.

References

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Martin, B. R., et al. (2012). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. PubMed. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Polyak, M. J., & Zoso, A. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30514–30526. [Link]

  • Slaughter, M. J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 16(5), 834–843. [Link]

  • Polyak, M. J., & Zoso, A. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Zhai, L., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 5(1), 77. [Link]

  • Witek, J., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1045. [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • van der Sijde, F. M., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Immunology, 11, 621197. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from ResearchGate. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. [Link]

  • Prendergast, G. C., et al. (2019). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. Molecular Cancer Therapeutics, 18(1), 3–10. [Link]

  • Wells, C. I., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(20), 14891–14917. [Link]

  • BPS Bioscience. (n.d.). IDO/TDO Screening Services. Retrieved from BPS Bioscience website. [Link]

  • Zhang, Y., et al. (2020). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1136–1146. [Link]

  • Wang, X., et al. (2023). Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Frontiers in Pharmacology, 14, 1289191. [Link]

  • de Assis, L. F. F., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 981156. [Link]

  • Kumar, S., et al. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1950–1957. [Link]

  • Malysa, A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0209537. [Link]

  • de Assis, L. F. F., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. ResearchGate. [Link]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. Retrieved from McGill Newsroom. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs website. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid

[1][2]

Executive Safety & Hazard Profile

Chemical Identity: 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid Chemical Class: Halogenated Indole Derivative / Organic Acid Primary Disposal Classification: Halogenated Organic Waste [1][2]

Immediate Hazard Assessment

Before handling waste, you must acknowledge the dual-hazard nature of this compound.[1][2] It is both a corrosive acid (acetic acid moiety) and a halogenated toxicant (aryl bromide/fluoride).[1]

Hazard TypeCategoryCritical Safety Action
Acute Toxicity HighDo not inhale dust. Use a Biosafety Cabinet (BSC) or Chemical Fume Hood.[1]
Corrosivity HighCauses severe skin/eye damage.[1][3] Double-glove (Nitrile) and use eye protection.[1]
Environmental HighZero-discharge policy. Extremely toxic to aquatic life.[1] Never flush down drains.[1][4][5]
Reactivity ModerateIncompatible with strong oxidizers and strong bases.[1]

Pre-Disposal Characterization (The "Why" Behind the Protocol)

To dispose of this chemical correctly, you must prioritize its Halogenated status over its Acidic status.[1][2]

  • The Halogen Rule: The presence of Bromine (Br) and Fluorine (F) dictates the disposal stream.[1][5] When incinerated, this compound generates Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).[1][2] Waste disposal facilities must use incinerators with specific scrubbers to neutralize these acid gases.[1]

  • The Segregation Logic:

    • Do NOT place in "General Organic Waste" (Non-halogenated).[1] Mixing halogens with non-halogens contaminates the entire fuel-blending stream, significantly increasing disposal costs and compliance risks.[1][2]

    • Do NOT place in "Acid Waste" (Inorganic).[1] While acidic, it is an organic molecule.[1][2] Placing it with mineral acids (like Sulfuric Acid) can lead to unpredictable precipitation or side reactions.[1]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable for: Expired pure substance, contaminated weighing boats, gloves, and paper towels.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" bucket.[1] Glass is acceptable but poses a breakage risk.[1]

  • Bagging: Place the solid waste inside a clear polyethylene bag inside the container (Double-bagging is the gold standard).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Chemical Constituent: Write the full chemical name.[1] Do not use abbreviations.

    • Hazard Checkbox: Check "Toxic" and "Corrosive."[1]

  • Sealing: Twist and tape the inner bag. Screw the lid on tightly.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Compound dissolved in DMSO, DMF, Methanol, or Ethyl Acetate.[1][2]

  • pH Check: Dip a pH strip into the waste.[1]

    • If pH < 2: It is corrosive.[1][3][4][6][7] Ensure the waste container is rated for corrosives (HDPE is preferred over metal).[1]

  • Segregation: Pour into the carboy labeled "Halogenated Organic Solvents."

    • Critical: If the solution contains oxidizers (e.g., Hydrogen Peroxide, Permanganates) from a reaction workup, you must quench/neutralize the oxidizers before adding to the solvent waste drum to prevent explosion.[2]

  • Labeling:

    • List the solvent (e.g., "90% Methanol") AND the solute (e.g., "10% this compound").

    • Highlight "Contains Fluorine/Bromine" on the tag if your facility requires specific halogen call-outs.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific compound to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / DebrisStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidBaggingDouble Bag in PolyethyleneSolid->BaggingSolidLabelLabel: 'Solid Hazardous Waste'(Toxic, Corrosive)Bagging->SolidLabelOxidizerCheckContains Oxidizers?Liquid->OxidizerCheckQuenchQuench/Neutralize OxidizerOxidizerCheck->QuenchYesSolventCheckSelect Waste StreamOxidizerCheck->SolventCheckNoQuench->SolventCheckHaloStreamStream: HALOGENATED Organic Waste(Due to Br/F content)SolventCheck->HaloStreamCorrect PathNonHaloStreamStream: NON-Halogenated WasteSolventCheck->NonHaloStreamINCORRECT (Violation)

Figure 1: Decision tree for the segregation of halogenated indole acetic acid waste. Note the critical checkpoint for oxidizers in liquid waste.

Regulatory Compliance & RCRA Codes

While this specific CAS number is not typically "Listed" (P or U list) by the EPA, it is regulated by Characteristic properties.[1][2][8] You must adhere to the following Resource Conservation and Recovery Act (RCRA) codes when filling out your manifest:

  • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

    
     2.[1][7]
    
  • Halogenated Solvents (F-List): If the compound is dissolved in spent halogenated solvents (like Methylene Chloride), the entire mixture may carry an F001/F002 code.[1]

  • Generator Knowledge: As a researcher, you are responsible for declaring the "Toxic" characteristic based on your knowledge of the molecule's structure (Indole + Halogens), even if a TCLP test is not performed.[1][2]

Self-Validating Compliance Check:

Emergency Spill Response

Minor Spill (< 10g/10mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and goggles.[1][2][5]

  • Neutralize (Liquids): Cover with a spill pad or sodium bicarbonate if acidic.[1]

  • Clean: Sweep solids gently to avoid dust.[1] Use damp paper towels.[1]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

Major Spill (> 10g/10mL or Respiratory Threat):

  • Evacuate: Leave the room and close the door.

  • Secure: Post "Do Not Enter" signage.[1]

  • Contact: Call EHS / Emergency Response immediately.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][Link][1]

Comprehensive Safety and Handling Guide for 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid. As a novel research chemical, comprehensive toxicological data may not be available. Therefore, a cautious and proactive approach to safety is paramount. The following procedures are based on established principles of laboratory safety and data from structurally related compounds.

Hazard Assessment and Risk Mitigation

This compound is a halogenated indole acetic acid derivative. While specific toxicity data is limited, the structure suggests potential hazards that must be managed. Brominated and fluorinated organic compounds can exhibit toxic properties, and indole derivatives may be irritants.[1] The compound is a solid powder, posing a risk of inhalation and skin contact.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Skin and Eye Irritation/Corrosion: May cause skin irritation and serious eye damage.[2][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

Given these potential risks, a multi-faceted approach involving engineering controls, administrative controls, and personal protective equipment (PPE) is necessary to ensure a safe laboratory environment.[6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.[6][8][9] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a barrier against splashes and airborne particles, protecting the eyes and face.[9][10][11]
Skin and Body Protection Chemical-resistant lab coat or coverallsProtects the skin from contact with the chemical.[10][12]
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against skin absorption. Regularly inspect gloves for any signs of degradation or puncture.[5][9][11][13]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[10][11][12]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from potential spills.

Safe Handling Procedures

Adherence to standard operating procedures is crucial for minimizing risk.

Engineering Controls
  • Chemical Fume Hood: All handling of powdered this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Ensure the laboratory is well-ventilated.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection. A recommended workflow is provided in the diagram below.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area after completion of the task.

    • Decontaminate all equipment used.

    • Properly doff and dispose of PPE as described in the disposal section.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (Double) don3->don4 doff1 1. Gloves (Outer) doff2 2. Lab Coat doff1->doff2 doff3 3. Face Shield & Goggles doff2->doff3 doff4 4. Gloves (Inner) doff3->doff4 doff5 5. Respirator doff4->doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep up the material and place it in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is essential to prevent environmental contamination and ensure safety.[14]

Chemical Waste
  • Dispose of this compound and any solutions containing it as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Contaminated PPE
  • Gloves: Dispose of contaminated gloves as hazardous waste.

  • Lab Coats: If grossly contaminated, disposable lab coats should be treated as hazardous waste. Non-disposable lab coats should be professionally laundered.

  • Other Materials: Any materials used to clean up spills (e.g., absorbent pads) should be disposed of as hazardous waste.

Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][13]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or other secure location.[3]

References

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • National Center for Biotechnology Information. (n.d.).
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Chemical Safety: Personal Protective Equipment.
  • (2025, February 9).
  • Roche Diagnostics. (2024, September 16). Ensuring Laboratory Safety: Rules and Practices | Lab Leaders.
  • Guidelines for Chemical Labor
  • Merck Millipore. (2024, October 9).
  • Sdfine. (n.d.). INDOLE-3-ACETIC ACID (IAA).
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2009, January 26).
  • Sigma-Aldrich. (2025, December 24).
  • ChemScene. (2025, December 8).
  • Indole-3-acetic acid.
  • Apollo Scientific. (n.d.). Bromo(difluoro)acetic acid.
  • Thermo Fisher Scientific. (2025, October 24).
  • Szabo-Scandic. (n.d.). 3-Indoleacetic acid.
  • 2-(1H-indol-3-yl)
  • CDH Fine Chemical. (n.d.). Indole-3-Acetic Acid (IAA) Plant Culture Tested CAS NO 87-51-4.
  • World Health Organization (WHO). (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.